

# Application Notes and Protocols: Friedel-Crafts Acylation of 2,3-Dimethylanisole

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## Compound of Interest

Compound Name: 2,3-Dimethylphenylacetic acid

Cat. No.: B136611

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## Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This reaction is a powerful tool for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and materials. This document provides a detailed protocol for the Friedel-Crafts acylation of 2,3-dimethylanisole, a polysubstituted aromatic ether. The methoxy and methyl groups on the aromatic ring are activating, making the substrate highly reactive towards electrophilic aromatic substitution. Understanding the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers.

## Regioselectivity

The directing effects of the substituents on the aromatic ring determine the position of acylation. The methoxy group ( $-OCH_3$ ) is a strong activating group and an ortho, para-director. The two methyl groups ( $-CH_3$ ) are also activating and ortho, para-directing. In 2,3-dimethylanisole, the positions ortho and para to the strongly activating methoxy group are positions 6, 4, and 5 respectively.

- Position 6: This position is sterically hindered by the adjacent methyl group at position 2.

- Position 4: This position is ortho to the methoxy group and is less sterically hindered than position 6.
- Position 5: This position is para to the methoxy group.

Due to the strong directing effect of the methoxy group and the steric hindrance at position 6, the acylation is expected to occur primarily at the less hindered ortho position (4) and the para position (5). The major product anticipated from the Friedel-Crafts acylation of 2,3-dimethylanisole with an acetylating agent is 1-(4-methoxy-2,3-dimethylphenyl)ethanone.

## Reaction Scheme & Mechanism

The Friedel-Crafts acylation of 2,3-dimethylanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ), proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 2,3-dimethylanisole then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final ketone product.

Caption: General mechanism of Friedel-Crafts acylation.

## Experimental Protocol

This protocol is based on established procedures for the Friedel-Crafts acylation of activated aromatic compounds.[\[1\]](#)[\[2\]](#)

Materials:

| Reagent/Solvent               | Molar Mass (g/mol) | Density (g/mL) | Amount (mmol) | Volume (mL) | Mass (g)  |
|-------------------------------|--------------------|----------------|---------------|-------------|-----------|
| 2,3-Dimethylanisole           | 136.19             | 0.978          | 10.0          | 1.4         | 1.36      |
| Acetyl Chloride               | 78.50              | 1.104          | 11.0          | 0.78        | 0.86      |
| Aluminum Chloride (anhydrous) | 133.34             | -              | 12.0          | -           | 1.60      |
| Dichloromethane (anhydrous)   | 84.93              | 1.326          | -             | 20          | -         |
| 6 M Hydrochloric Acid         | -                  | -              | -             | 20          | -         |
| Saturated Sodium Bicarbonate  | -                  | -              | -             | 2 x 15      | -         |
| Saturated Sodium Chloride     | -                  | -              | -             | 15          | -         |
| Anhydrous Magnesium Sulfate   | 120.37             | -              | -             | -           | As needed |

**Equipment:**

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Dropping funnel

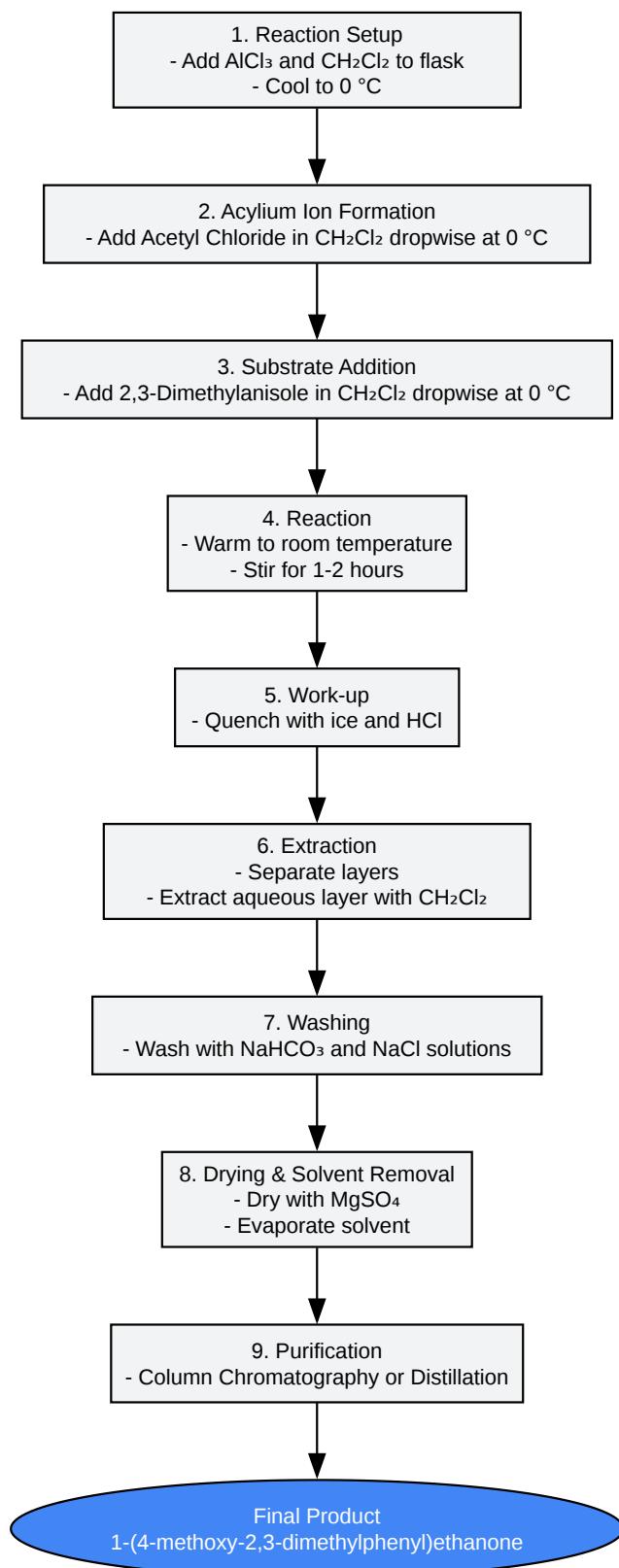
- Reflux condenser
- Ice bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

**Procedure:**

- Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.60 g, 12.0 mmol). Add 10 mL of anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.
- Formation of Acylium Ion: In a separate dry dropping funnel, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes, maintaining the temperature at 0 °C.
- Addition of Substrate: Prepare a solution of 2,3-dimethylanisole (1.4 mL, 10.0 mmol) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture into a beaker containing 20 g of crushed ice and 20 mL of 6 M hydrochloric acid. Stir until the ice has melted and the solids have dissolved.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

- **Washing:** Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 15 mL) and saturated sodium chloride solution (15 mL).
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 1-(4-methoxy-2,3-dimethylphenyl)ethanone.

## Experimental Workflow

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Caption: Experimental workflow for the Friedel-Crafts acylation.

# Data Presentation

Table 1: Reactant and Product Information

| Compound          | IUPAC Name                               | Molecular Formula                              | Molar Mass (g/mol) | Physical State |
|-------------------|--|--|--------------------|----------------|
| Starting Material | 2,3-Dimethylanisole                      | C <sub>9</sub> H <sub>12</sub> O               | 136.19             | Liquid         |
| Acylating Agent   | Acetyl Chloride                          | C <sub>2</sub> H <sub>3</sub> ClO              | 78.50              | Liquid         |
| Catalyst          | Aluminum Chloride                        | AlCl <sub>3</sub>                              | 133.34             | Solid          |
| Major Product     | 1-(4-methoxy-2,3-dimethylphenyl)ethanone | C <sub>11</sub> H <sub>14</sub> O <sub>2</sub> | 178.23             | Solid/Liquid   |

Table 2: Expected Spectroscopic Data for 1-(4-methoxy-2,3-dimethylphenyl)ethanone

| Spectroscopic Technique                  | Key Signals   |
|--|---|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | δ ~ 7.5 (d, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH <sub>3</sub> ), 2.5 (s, 3H, -COCH <sub>3</sub> ), 2.2 (s, 3H, Ar-CH <sub>3</sub> ), 2.1 (s, 3H, Ar-CH <sub>3</sub> ) |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | δ ~ 198 (C=O), 160 (C-OCH <sub>3</sub> ), 138-125 (Ar-C), 110 (Ar-C), 55 (-OCH <sub>3</sub> ), 26 (-COCH <sub>3</sub> ), 20 (Ar-CH <sub>3</sub> ), 15 (Ar-CH <sub>3</sub> )     |
| IR (neat)                                | ~ 1680 cm <sup>-1</sup> (C=O stretch), ~ 1250 cm <sup>-1</sup> (C-O stretch), ~ 2950 cm <sup>-1</sup> (C-H stretch)   |

## Safety Precautions

- Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

- Acetyl chloride is corrosive, a lachrymator, and reacts with moisture. Handle in a fume hood and wear appropriate PPE.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area or a fume hood.
- The reaction is exothermic, especially during the addition of acetyl chloride and the substrate. Maintain proper temperature control.
- The quenching step with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and in a fume hood.

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## References

- 1. [www2.chem.wisc.edu](http://www2.chem.wisc.edu) [www2.chem.wisc.edu]
- 2. Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone [benchchem.com]
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